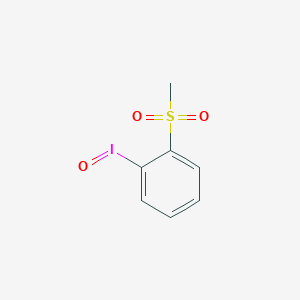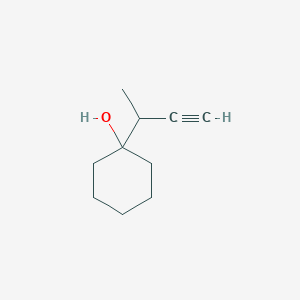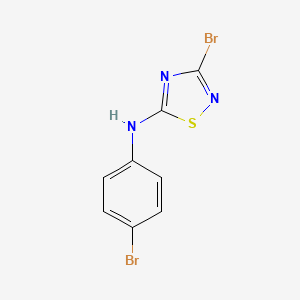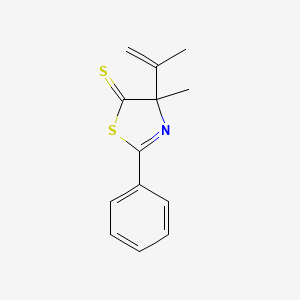
1-Iodosyl-2-(methanesulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodosyl-2-(methanesulfonyl)benzene is an organoiodine compound characterized by the presence of an iodosyl group and a methanesulfonyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodosyl-2-(methanesulfonyl)benzene typically involves the oxidation of iodobenzene derivatives. One common method is the oxidation of iodobenzene using peracetic acid, followed by hydrolysis to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the iodosyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodosyl-2-(methanesulfonyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen to other molecules.
Substitution: It can participate in nucleophilic substitution reactions, where the iodosyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include peracetic acid and other oxidizing agents.
Substitution Reactions: Nucleophiles such as hydroxide ions or amines can be used, often requiring elevated temperatures and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides or other oxygenated compounds, while substitution reactions can produce various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
1-Iodosyl-2-(methanesulfonyl)benzene has several applications in scientific research:
Biology: The compound’s oxidizing properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs that leverage its unique chemical properties.
Wirkmechanismus
1-Iodosyl-2-(methanesulfonyl)benzene can be compared to other iodosylbenzene derivatives, such as iodosylbenzene itself and 2-(tert-butylsulfonyl)iodosylbenzene . These compounds share similar chemical properties but differ in their specific substituents and reactivity. The presence of the methanesulfonyl group in this compound imparts unique reactivity and stability compared to its analogs .
Vergleich Mit ähnlichen Verbindungen
- Iodosylbenzene
- 2-(tert-butylsulfonyl)iodosylbenzene
Eigenschaften
CAS-Nummer |
110483-13-1 |
|---|---|
Molekularformel |
C7H7IO3S |
Molekulargewicht |
298.10 g/mol |
IUPAC-Name |
1-iodosyl-2-methylsulfonylbenzene |
InChI |
InChI=1S/C7H7IO3S/c1-12(10,11)7-5-3-2-4-6(7)8-9/h2-5H,1H3 |
InChI-Schlüssel |
KMXZAMWFNLPPTF-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC=C1I=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7,17-dioxapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),5,9,12,14(18),15,19-nonaene-6,16-dicarboxylic acid](/img/structure/B14321330.png)
![2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one](/img/structure/B14321336.png)

![1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14321351.png)
![4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one](/img/structure/B14321353.png)
![N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide](/img/structure/B14321356.png)
![2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-5',7'-diol](/img/structure/B14321373.png)


![2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321391.png)
![3-Methoxy-1,1-dimethylhexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14321395.png)
![1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14321398.png)
